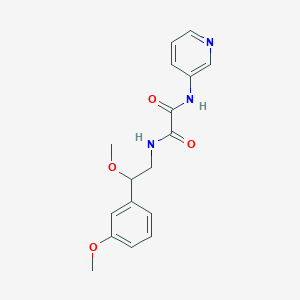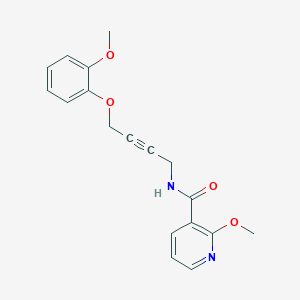
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide” is a solid compound with the empirical formula C20H24ClN3O2 . It is a potent and selective D4 dopamine receptor ligand . This compound has been used as a lead in the development of new compounds with potential therapeutic applications .
Synthesis Analysis
The compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Molecular Structure Analysis
The molecular structure of the compound was confirmed based on its TLC, IR, 1HNMR, 13CNMR, and elemental analysis .Chemical Reactions Analysis
Structural modifications were done on the compound’s amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring . These modifications led to a decrease in dopamine D4 receptor affinity .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 373.9 g/mol . It is soluble in DMSO (22 mg/mL) but insoluble in water .Applications De Recherche Scientifique
Therapeutic Applications
One study focused on the synthesis of a compound with potential as a cocaine abuse therapeutic agent. The research highlighted the first catalytic enantioselective synthesis of this compound, which is prepared through several steps, including the key asymmetric step involving catalytic enantioselective addition of dimethylzinc to acetophenone derivatives. This process uses chiral isoborneolsulfonamide ligands, showcasing the compound's relevance in addressing cocaine dependency through a novel synthetic route (Forrat, Ramón, & Yus, 2007).
Receptor Binding Studies
Another area of research involves the structure-affinity relationship of derivatives of the compound as high-affinity and selective ligands for dopamine D(4) receptors. This study aimed to understand the impact of structural modifications on the compound's affinity for dopamine receptors, which is crucial for developing targeted treatments for neurological disorders. The findings indicated that certain modifications could decrease the affinity, providing insights into designing more effective ligands (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Chemical Synthesis and Pharmacokinetics
Research has also been conducted on the pharmacological profile of related sulfonamide compounds, such as "SB-357134," which is a potent, selective, brain-penetrant, and orally active antagonist for 5-HT6 receptors. This compound has been studied for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and selectively target serotonin receptors, highlighting its significance in neuropharmacology (Stean et al., 2002).
Mécanisme D'action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .
Biochemical Pathways
Dopamine signaling is crucial for a variety of physiological functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
It is soluble in dmso at a concentration of 22 mg/ml, suggesting it may have good bioavailability .
Result of Action
As a ligand for the d4 dopamine receptor, it may influence neuronal activity and neurotransmission .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O3S/c1-27-19-7-6-17(14-18(19)21)28(25,26)22-8-9-23-10-12-24(13-11-23)16-4-2-15(20)3-5-16/h2-7,14,22H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELMCMSSLOSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2934010.png)



![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)


![example 71 [US20090306039]](/img/structure/B2934020.png)
![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)
![rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B2934024.png)
